2-Methoxy-4,5-dimethylaniline

Beschreibung

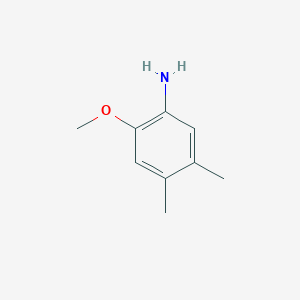

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPBEJLANLKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598318 | |

| Record name | 2-Methoxy-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-12-2 | |

| Record name | 2-Methoxy-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of 2-Methoxy-4,5-dimethylaniline for synthesis

The following technical guide details the physical properties, synthesis, and characterization of 2-Methoxy-4,5-dimethylaniline (CAS 18087-12-2). This document is structured for researchers and process chemists requiring actionable data for experimental design.

Optimization of Physical Properties for High-Purity Synthesis

Executive Summary

2-Methoxy-4,5-dimethylaniline (also known as 4,5-dimethyl-o-anisidine) is a specialized electron-rich aniline derivative used primarily as a regioselective scaffold in the synthesis of pharmaceutical intermediates (e.g., piperazine-based antihistamines) and advanced azo pigments.[1] Its unique substitution pattern—featuring an electron-donating methoxy group ortho to the amine and two methyl groups at the 4 and 5 positions—creates a specific steric and electronic environment that directs downstream electrophilic substitutions (such as acylation or diazotization) with high precision.

This guide provides a validated property matrix, a field-proven 3-step synthesis route from 3,4-dimethylphenol, and critical handling protocols to ensure stability against oxidation.

Molecular Identity & Structural Analysis[2]

| Attribute | Detail |

| IUPAC Name | 2-Methoxy-4,5-dimethylaniline |

| Common Synonyms | 4,5-Dimethyl-o-anisidine; 2-Amino-4,5-dimethylanisole |

| CAS Registry Number | 18087-12-2 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| SMILES | COc1cc(C)c(C)cc1N |

| InChI Key | AZEPBEJLANLKAO-UHFFFAOYSA-N |

Electronic Structure Note:

The molecule features a 1,2,4,5-substitution pattern. The amino (-NH

-

H-3 Proton: Located between the methoxy and methyl groups; sterically crowded and electronically shielded.

-

H-6 Proton: Located between the amino and methyl groups; typically appears as a singlet in

H NMR due to the lack of adjacent protons (para-relationship with H-3).

Physical Properties Matrix

The following data aggregates experimental values from patent literature and chemical databases.

| Property | Value | Condition / Note |

| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure |

| Melting Point | 83 °C | Validated experimental value [1, 2] |

| Boiling Point | 136 °C | @ 15 Torr (Vacuum distillation) [2] |

| Density (Predicted) | 1.019 ± 0.06 g/cm³ | Liquid phase extrapolation |

| pKa (Conjugate Acid) | ~4.8 - 5.2 | Estimated based on aniline derivatives |

| Solubility | High | DCM, Chloroform, Ethyl Acetate, Methanol |

| Solubility | Low / Insoluble | Water (Neutral pH) |

Synthesis & Purification Protocols

The most robust synthesis route avoids direct nitration of the aniline (which leads to oxidation tars) and instead utilizes a Phenol

Step 1: Methylation of 3,4-Dimethylphenol

-

Reagents: 3,4-Dimethylphenol, KOH, Methyl Iodide (or Dimethyl Sulfate), Methanol.

-

Protocol: Dissolve 3,4-dimethylphenol (0.16 mol) in methanol. Add KOH (1.5 eq) and reflux for 2 hours to form the phenoxide. Add Methyl Iodide (1.5 eq) dropwise. Reflux for 3 hours.

-

Workup: Dilute with water, extract with ethyl acetate.

-

Yield: ~81% of 3,4-Dimethylanisole .

Step 2: Regioselective Nitration

-

Reagents: 3,4-Dimethylanisole, Sodium Nitrite (NaNO

), Trifluoroacetic Acid (TFA). -

Mechanism: The use of NaNO

in TFA generates the nitrosonium ion ( -

Protocol: Dissolve 3,4-dimethylanisole (0.13 mol) in TFA. Add NaNO

(1.8 eq) slowly in a water bath. Stir at RT for 14 hours. -

Workup: Remove TFA (rotary evaporator), add water, extract with ether.

-

Yield: ~55% of 4,5-Dimethyl-2-nitroanisole .

Step 3: Catalytic Hydrogenation

-

Reagents: 4,5-Dimethyl-2-nitroanisole, 10% Pd/C, H

gas, THF/Ethanol. -

Protocol: Dissolve nitro compound in THF/Ethanol (2:1). Add catalytic Pd/C (10 wt%). Hydrogenate (balloon or Parr shaker) for 5 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

-

Purification: Column chromatography (Hexane/EtOAc) or recrystallization from ethanol.

-

Yield: ~82% of 2-Methoxy-4,5-dimethylaniline .

Synthesis Workflow Diagram

Caption: Three-step synthesis route from 3,4-dimethylphenol validated in US Patent 6028195A.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

, 500 MHz[2] -

Key Signals:

- 2.15 - 2.25 ppm (6H, overlapping singlets): Methyl groups at C4 and C5.

-

3.80 - 3.85 ppm (3H, singlet): Methoxy group (-OCH

-

~3.50 - 4.00 ppm (2H, broad singlet): Amine protons (-NH

- 6.51 ppm (1H, singlet): Aromatic proton at C6 (ortho to amine).

- 6.60 - 6.70 ppm (1H, singlet): Aromatic proton at C3 (ortho to methoxy).

Mass Spectrometry (ESI)

-

Observed Ion:

m/z.

Handling, Stability & Safety

Storage Conditions

-

Oxidation Sensitivity: Moderate. Anilines darken upon exposure to air and light due to N-oxide formation.

-

Recommendation: Store under inert atmosphere (Argon or Nitrogen) in amber glass vials at 2–8 °C.

-

Hygroscopicity: Low, but keep dry to prevent hydrolysis of downstream reagents (e.g., acid chlorides).

Safety Profile (GHS)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

Note: Like many anisidines, this compound should be treated as a potential carcinogen and handled in a fume hood with double nitrile gloves.

-

References

-

ChemicalBook. Benzenamine, 2-methoxy-4,5-dimethyl- Properties. Retrieved from .

-

GuideChem. 2-Methoxy-4,5-Dimethylaniline Physical Properties. Retrieved from .

-

Kim, D. C., et al. (2000). Piperazine derivatives and process for the preparation thereof.[2][4] US Patent 6,028,195.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from .

-

ChemSrc. 2-Methoxy-4,5-dimethylaniline CAS 18087-12-2.[1][5] Retrieved from .

Sources

- 1. 6623-41-2|2-Amino-4,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 2. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 3. nextsds.com [nextsds.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Page loading... [guidechem.com]

An In-Depth Technical Guide to 2-Methoxy-4,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylaniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide context and insight into the practical application and scientific rationale behind the information presented. It is important to note that 2-Methoxy-4,5-dimethylaniline is a less common chemical entity, and as such, some of the data herein, particularly regarding its specific synthesis and physicochemical properties, is based on established principles of organic chemistry and data from closely related structural analogs. This guide aims to be a valuable resource for researchers considering the use of this molecule in their synthetic and drug discovery endeavors.

Chemical Identity and Synonyms

The unambiguous identification of a chemical substance is foundational to all scientific work. 2-Methoxy-4,5-dimethylaniline is systematically named and can be identified through its unique structural representation.

PubChem CID: 19357140[1]

While a specific CAS (Chemical Abstracts Service) number for 2-Methoxy-4,5-dimethylaniline is not readily found in major commercial or regulatory databases, indicating its status as a niche research chemical, it can be unequivocally identified by its IUPAC name and other systematic identifiers.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | 2-Methoxy-4,5-dimethylaniline |

| Systematic Name | 4,5-Dimethyl-2-methoxyaniline |

| Other Synonyms | 2-Amino-4,5-dimethylanisole |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| InChI | InChI=1S/C9H13NO/c1-6-4-8(11-3)7(10)5-6/h4-5H,10H2,1-3H3 |

| InChIKey | Not available |

| SMILES | CC1=CC(=C(C=C1)N)OC |

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both reactive and biological systems. The data presented below is a combination of predicted values and experimental data from structurally similar compounds, such as 2-Methoxy-5-methylaniline (CAS 120-71-8) and 4,5-Dimethoxy-2-methylaniline (CAS 41864-45-3).

Table 2: Physicochemical Properties

| Property | Value/Information | Source/Basis |

| Appearance | Expected to be a solid at room temperature, potentially crystalline, and may range from off-white to brown, darkening upon exposure to air and light. | Analogy with related anilines[2] |

| Melting Point | Estimated to be in the range of 50-70 °C. For comparison, 2-Methoxy-5-methylaniline has a melting point of 50-52 °C.[3] | Estimation based on isomers |

| Boiling Point | Predicted to be around 240-260 °C at atmospheric pressure. 2-Methoxy-5-methylaniline has a boiling point of 235 °C.[3] | Estimation based on isomers |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, ether, and acetone. | General properties of anilines |

| pKa | The anilinic nitrogen is expected to have a pKa of approximately 4-5, typical for substituted anilines. | Chemical principles |

Synthesis of 2-Methoxy-4,5-dimethylaniline: A Proposed Protocol

While a specific, validated synthesis for 2-Methoxy-4,5-dimethylaniline is not prominently available in the literature, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. The most logical approach involves the nitration of a suitable precursor followed by reduction. A plausible multi-step synthesis starting from commercially available 1,2-dimethylbenzene (o-xylene) is outlined below.

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

-

Nitration of 1,2-dimethyl-4-methoxybenzene.

-

Reduction of the resulting nitro compound to the target aniline.

The starting material, 1,2-dimethyl-4-methoxybenzene, can be prepared from 3,4-dimethylphenol.

Sources

Solubility Profiling of 2-Methoxy-4,5-dimethylaniline: Technical Protocol & Thermodynamic Modeling

The following technical guide details the solubility profiling of 2-Methoxy-4,5-dimethylaniline , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.

Executive Summary

Compound: 2-Methoxy-4,5-dimethylaniline

CAS: 18087-12-2

Synonyms: 4,5-Dimethyl-o-anisidine; 4-Amino-5-methoxy-o-xylene

Molecular Formula: C

The solubility profile of 2-Methoxy-4,5-dimethylaniline is a governing parameter for its purification (crystallization), reactivity in nucleophilic substitutions, and bioavailability in early-stage drug discovery. While specific mole-fraction solubility data for this isomer is often proprietary or absent from open literature, this guide provides a standardized experimental and theoretical framework for researchers to determine, model, and optimize its solubility in organic solvents.[3]

This guide focuses on the Dynamic Laser Monitoring Method for rapid data acquisition and the Modified Apelblat Model for thermodynamic correlation.

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is the first step in solvent selection. 2-Methoxy-4,5-dimethylaniline features a benzene ring substituted with:

-

Amino group (–NH

): H-bond donor/acceptor; enhances solubility in polar protic solvents (Alcohols). -

Methoxy group (–OCH

): H-bond acceptor; increases polarity relative to xylene but maintains lipophilicity. -

Two Methyl groups (–CH

): Hydrophobic; enhances solubility in non-polar/aprotic solvents (Toluene, Ethyl Acetate).

Estimated Properties:

-

LogP (Octanol-Water): ~1.9 – 2.3 (Predicted based on fragment contribution: Aniline 0.9 + 2xMe 1.0).

-

Solubility Behavior:

Experimental Protocol: Dynamic Laser Monitoring

For high-precision solubility determination without the long equilibration times of the shake-flask method, the Dynamic Laser Monitoring (DLM) technique is the industry standard.

Principle

The DLM method detects the "disappearance point" of solid particles in a solvent mixture as temperature increases. A laser beam passes through the suspension; when the last crystal dissolves, the laser transmittance (

Workflow Diagram

Caption: Schematic of the Dynamic Laser Monitoring system for solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh solvent (

) into a jacketed glass vessel (approx. 50 mL). -

Solute Addition: Add a known mass of 2-Methoxy-4,5-dimethylaniline (

) to create a suspension. -

Agitation: Stir continuously at 400 rpm to ensure homogeneity.

-

Temperature Ramp: Slowly increase the temperature (0.2 K/min) using a programmable thermostat.

-

Detection: Monitor the laser transmittance intensity.

-

Suspension: Low transmittance (scattering).

-

Dissolution: Sharp rise in transmittance.

-

-

Calculation: The temperature at the inflection point is recorded as the saturation temperature (

) for the mole fraction -

Repeat: Add more solute to the same vessel and repeat to generate a full curve (

vs.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to theoretical models to calculate thermodynamic parameters (

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility of solids in liquids.

- : Mole fraction solubility.[6]

- : Absolute temperature (K).[5][6]

- : Empirical parameters derived from non-linear regression.

Thermodynamic Parameters

From the Apelblat parameters, the dissolution enthalpy (

Where

Data Presentation Template

Researchers should structure their final data outputs using the table below to ensure compatibility with global databases.

Table 1: Experimental Mole Fraction Solubility (

| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K | Apelblat A | Apelblat B | Apelblat C | |

| Methanol | Exp | Exp | Exp | Exp | Exp | - | - | - | >0.99 |

| Ethanol | Exp | Exp | Exp | Exp | Exp | - | - | - | >0.99 |

| Acetone | Exp | Exp | Exp | Exp | Exp | - | - | - | >0.99 |

| Toluene | Exp | Exp | Exp | Exp | Exp | - | - | - | >0.99 |

Note: "Exp" denotes values to be determined via the protocol in Section 3.

Process Implications

Purification via Cooling Crystallization

The solubility of 2-Methoxy-4,5-dimethylaniline typically exhibits a positive deviation from ideality in alcohols, meaning solubility increases sharply with temperature.

-

Strategy: Dissolve at near-boiling temperature in Ethanol/Water (80:20).

-

Yield: High recovery is expected upon cooling to 5°C due to the steep solubility curve.

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., alkylation of the amine):

-

Recommended: Aprotic polar solvents like DMF or DMSO will maximize solubility and reaction rate.

-

Avoid: Non-polar solvents (Hexane) where solubility is likely

mole fraction, leading to heterogeneous reaction conditions.

Caption: Recommended purification workflow based on predicted solubility differentials.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[3][7][8][9] PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved from [Link]

- Experimental Method (Laser Monitoring): Zhu, B., et al. (2019). Solubility and thermodynamic properties of 2-methoxy-4-nitroaniline in pure and mixed solvents. Journal of Chemical & Engineering Data. (Contextual reference for methodology).

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Isomer Data (Comparative): Li, Y., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Molecular Liquids. [Link]

Sources

- 1. 6623-41-2|2-Amino-4,5-dimethylphenol|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-4,5-dimethylaniline | C9H13NO | CID 19357140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ThermoML:J. Chem. Thermodyn. 2017, 110, 33-40 [trc.nist.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 9. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Methoxy-4,5-dimethylaniline

Abstract

This guide provides a comprehensive, in-depth technical framework for the safe handling of 2-Methoxy-4,5-dimethylaniline (CAS RN: 56414-01-6), a compound of increasing interest within pharmaceutical research and development. Moving beyond the standard Safety Data Sheet (SDS), this document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's hazard profile, the mechanistic basis of its toxicity, and field-proven protocols for risk mitigation. By elucidating the causality behind experimental choices, this guide aims to foster a culture of safety and scientific integrity when working with this and other potentially hazardous aromatic amines.

Understanding the Compound: A Profile of 2-Methoxy-4,5-dimethylaniline

2-Methoxy-4,5-dimethylaniline, a substituted aniline, presents as a solid at room temperature.[1] Its utility as a building block in the synthesis of complex organic molecules underscores the importance of a thorough understanding of its chemical and physical properties, which are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 56414-01-6 | PubChem |

Note: The lack of publicly available, experimentally determined physical constants such as melting and boiling points necessitates a cautious approach, treating the compound as potentially having uncharacterized physical hazards.

The Mechanistic Underpinnings of Aromatic Amine Toxicity

The primary toxicological concern with 2-Methoxy-4,5-dimethylaniline, as with many aromatic amines, is its potential carcinogenicity.[1] This is not a result of the compound's direct action, but rather a consequence of its metabolic activation within the body.

Metabolic Activation: The Path to Carcinogenesis

Aromatic amines are indirect carcinogens, meaning they require metabolic transformation to exert their carcinogenic effects.[2] The key initial step in this process is the N-oxidation of the amino group by cytochrome P450 enzymes in the liver, forming an N-hydroxylamine intermediate.[2][3] This intermediate can then be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamine or N-sulfonyloxyarylamine species.[2]

These electrophilic metabolites are the "ultimate carcinogens." They can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.[4] The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, a critical event in the initiation of cancer.[2][4] The predominant sites of adduction for aromatic amines are the C8 and N2 positions of guanine and the N6 position of adenine.[4][5]

Caption: Metabolic activation pathway of aromatic amines leading to carcinogenesis.

Toxicological Data Summary

| Hazard | Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed | [1] |

| Eye Irritation | Causes serious eye irritation | [1] |

| Carcinogenicity | May cause cancer | [1] |

Given the lack of a specific Occupational Exposure Limit (OEL), a precautionary approach is mandated. It is recommended to handle this compound within a containment system designed for potent compounds, aiming for an airborne concentration well below 1 µg/m³.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety strategy for handling 2-Methoxy-4,5-dimethylaniline relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Primary Engineering Controls: Containing the Hazard

The primary line of defense is to contain the compound at its source. For all manipulations of solid 2-Methoxy-4,5-dimethylaniline, the following engineering controls are mandatory:

-

Chemical Fume Hood: All work should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilated Balance Enclosure (VBE): For weighing procedures, a VBE is essential to contain fine powders and prevent inhalation exposure.[6][7] Automated powder dispensing systems within a VBE can further reduce the risk of aerosol generation.[6]

-

Glove Box or Isolator: For larger quantities or procedures with a higher risk of aerosolization, a glove box or isolator provides the highest level of containment.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is crucial to protect personnel from dermal and respiratory exposure. The following PPE is required when handling 2-Methoxy-4,5-dimethylaniline:

-

Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon suspected contamination.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash hazard.

-

Lab Coat: A clean, buttoned lab coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with P100 cartridges is necessary. For significant spill cleanup or in emergency situations, a self-contained breathing apparatus (SCBA) may be required.[8]

Caption: The hierarchy of controls for managing chemical hazards.

Standard Operating Procedures: A Framework for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of 2-Methoxy-4,5-dimethylaniline in a laboratory setting.

Protocol for Weighing Solid 2-Methoxy-4,5-dimethylaniline

Objective: To accurately weigh a specified amount of solid 2-Methoxy-4,5-dimethylaniline while minimizing the risk of inhalation and dermal exposure.

Materials:

-

2-Methoxy-4,5-dimethylaniline

-

Analytical balance within a Ventilated Balance Enclosure (VBE)

-

Weighing paper or boat

-

Spatula

-

Appropriate receiving vessel (e.g., vial, flask)

-

Waste container for contaminated materials

Procedure:

-

Preparation:

-

Don all required PPE (double nitrile gloves, safety goggles, lab coat).

-

Ensure the VBE is operational and the sash is at the appropriate height.

-

Place all necessary materials inside the VBE before starting.

-

-

Taring the Balance:

-

Place the weighing paper or boat on the balance pan and tare the balance.

-

-

Dispensing the Compound:

-

Carefully open the container of 2-Methoxy-4,5-dimethylaniline.

-

Using a clean spatula, slowly and carefully transfer a small amount of the solid onto the weighing paper. Avoid any sudden movements that could generate dust.

-

If using an automated dispensing system, follow the manufacturer's instructions.[6]

-

-

Final Weighing:

-

Close the compound container.

-

Record the final weight.

-

-

Transfer:

-

Carefully transfer the weighed solid into the receiving vessel.

-

-

Decontamination:

-

Wipe down the spatula and any contaminated surfaces within the VBE with a suitable solvent (e.g., ethanol).

-

Dispose of the weighing paper and any contaminated wipes in the designated hazardous waste container.

-

-

Post-Procedure:

-

Close the VBE sash.

-

Remove outer gloves and dispose of them in the hazardous waste container.

-

Wash hands thoroughly with soap and water.

-

Protocol for Dissolving Solid 2-Methoxy-4,5-dimethylaniline

Objective: To safely dissolve a weighed amount of 2-Methoxy-4,5-dimethylaniline in a suitable solvent.

Materials:

-

Weighed 2-Methoxy-4,5-dimethylaniline in a receiving vessel

-

Appropriate solvent (e.g., DMSO, DMF, ethanol)

-

Magnetic stir bar and stir plate (or vortex mixer)

-

Septum or cap for the receiving vessel

Procedure:

-

Preparation:

-

Conduct this procedure within a chemical fume hood.

-

Don all required PPE.

-

-

Solvent Addition:

-

Add the desired volume of solvent to the receiving vessel containing the solid compound.

-

-

Dissolution:

-

Add a magnetic stir bar and cap the vessel.

-

Place the vessel on a stir plate and stir until the solid is completely dissolved. Alternatively, cap the vessel and use a vortex mixer.

-

-

Storage and Labeling:

-

Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

-

Store the solution in a properly sealed and labeled container in a designated area.

-

Emergency Procedures: Planning for the Unexpected

Spill Response

In the event of a spill, immediate and appropriate action is critical to minimize exposure and contamination.

For a Small Spill (manageable by laboratory personnel):

-

Alert personnel in the immediate area.

-

Evacuate the area if necessary.

-

Don appropriate PPE , including respiratory protection if the compound is dusty or volatile.

-

Contain the spill by covering it with an absorbent material like vermiculite or sand, working from the outside in.[9][10] Do not use combustible materials like paper towels for large spills of flammable solvents.

-

Gently sweep the absorbent material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For a Large Spill (requires emergency response):

-

Evacuate the area immediately.

-

Alert others and activate the nearest fire alarm or emergency response system.

-

Close the doors to the affected area.

-

Call for emergency assistance and provide details about the spilled substance.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Management of a Potentially Hazardous Substance

All waste containing 2-Methoxy-4,5-dimethylaniline must be treated as hazardous waste.

-

Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing 2-Methoxy-4,5-dimethylaniline should be collected in a designated, sealed hazardous waste container.

-

Deactivation: While specific deactivation procedures for this compound are not well-documented, general methods for aromatic amines can be considered in consultation with environmental health and safety professionals. One approach involves oxidation, for example, with potassium permanganate in an acidic solution, followed by neutralization. However, such procedures should only be carried out by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. Another potential method for aqueous waste is treatment with tyrosinase and a coagulant.[11]

All waste disposal must be conducted in strict accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of 2-Methoxy-4,5-dimethylaniline in research and development is contingent upon a deep understanding of its potential hazards and the diligent application of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of engineering controls, personal protective equipment, and well-defined standard operating procedures. By integrating the principles outlined herein, researchers can mitigate the risks associated with this potent compound and continue to advance scientific discovery in a safe and ethical manner.

References

-

Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

- Neumann, H. G. (1984). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.

-

CUNY Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. [Link]

- Gorrod, J. W., & Gooderham, N. J. (1987).

- Chen, H. J. C., & Chen, J. K. (2012). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 31(4), 487–503.

- Bellamri, M., Turesky, R. J., & Rindlisbacher, A. (2011). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chemical Research in Toxicology, 24(4), 568–578.

- Pfau, W., & Kevekordes, S. (2008). DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AαC), analysed by 32 P-HPLC. Biomarkers, 13(6), 573–589.

- Chekler, E. L., & Wipf, P. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(2), 126–129.

- van der Luda, M. E., Commandeur, J. N. M., & Vermeulen, N. P. E. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Xenobiotica, 25(11), 1221–1232.

- Beland, F. A., & Poirier, M. C. (1996). Aromatic amine DNA adduct formation in chronically-exposed mice: considerations for human comparison. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 367(1-2), 89–95.

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

University of Hamburg, Department of Chemistry. (2020, March 24). DNA Damage by Aromatic Amines. [Link]

-

Pharmaceutical Technology. (2025, March 13). Effective and Efficient Weighing of Potent Compounds. [Link]

-

ResearchGate. (n.d.). (PDF) Effective and efficient weighing of potent compounds. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

-

Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

-

METTLER TOLEDO. (n.d.). Safe Weighing of Potent and Hazardous Substances. [Link]

-

Scribd. (2019, October 15). Decontamination Solution Aromatic Amine 2001 Sds. [Link]

-

Technology Catalogue. (n.d.). Disposing Amine Waste. [Link]

-

Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. [Link]

-

Occupational Safety and Health Administration. (2021, January 5). N,N-DIMETHYLANILINE. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2-methoxy-5-methylaniline, tech., 85%. [Link]

-

Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. [Link]

-

WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]

-

University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. [Link]

- Google Patents. (n.d.). US5043075A - Method of removing amines.

-

Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

- Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304–309.

-

PubChem. (n.d.). 2-Methoxy-4,5-dimethylaniline. [Link]

-

Sciencelab.com, Inc. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. tandfonline.com [tandfonline.com]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. ehs.gatech.edu [ehs.gatech.edu]

- 10. safety.charlotte.edu [safety.charlotte.edu]

- 11. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and safety profile of dimethylaniline derivatives

An In-depth Technical Guide to the Toxicology and Safety Profile of Dimethylaniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

Dimethylaniline (DMA) and its derivatives are foundational building blocks in modern industry, pivotal in the synthesis of dyes, pharmaceuticals, and polymers.[1][2][3] Their utility, however, is counterbalanced by a complex toxicological profile that demands rigorous scientific scrutiny. This guide moves beyond a mere recitation of hazards to provide a deeper understanding of the mechanistic underpinnings of DMA toxicity. For the development professional, understanding why a compound is toxic is as critical as knowing that it is toxic. It is this mechanistic insight that empowers the design of safer alternatives, the implementation of effective risk mitigation strategies, and the confident navigation of the regulatory landscape. This document is structured to follow the logical progression of a safety investigation, from fundamental metabolic processes to applied toxicological testing, providing field-proven insights and validated protocols to support your research and development endeavors.

Toxicokinetics: The Metabolic Journey and Bioactivation

The toxic potential of a xenobiotic is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For dimethylaniline derivatives, metabolism is not primarily a detoxification process but rather a critical bioactivation cascade that produces the ultimate toxic and carcinogenic species.

Absorption and Distribution

N,N-Dimethylaniline and its analogues can be readily absorbed through inhalation, dermal contact, and oral ingestion.[1][4] Their lipid-soluble nature facilitates rapid absorption through the skin, making dermal exposure a significant occupational hazard.[5][6] Following absorption, these compounds are distributed systemically, with documented effects on the blood, central nervous system (CNS), liver, and spleen.[4][7]

Metabolic Pathways: A Double-Edged Sword

The metabolism of DMA is predominantly hepatic and mediated by cytochrome P450 (CYP) enzymes and other phase II enzymes. The principal metabolic routes are N-demethylation, N-oxidation, and ring hydroxylation.[8][9][10][11]

-

N-Oxidation: This pathway, catalyzed by CYP enzymes (notably CYP1A2 and CYP2A6), is a critical activation step.[12] It leads to the formation of N-hydroxy metabolites (e.g., N-hydroxy-N-methylaniline). These metabolites are unstable and are considered proximate carcinogens, capable of forming DNA adducts or being further metabolized.

-

N-Demethylation: This process also involves CYP enzymes and results in the formation of N-methylaniline and subsequently aniline, a known hematotoxic agent.[8][10]

-

Ring Hydroxylation: A comparatively minor pathway that produces various aminophenol derivatives, such as N,N-dimethyl-4-aminophenol.[8] While often seen as a detoxification step, some aminophenols can undergo redox cycling, contributing to oxidative stress.[13]

-

Phase II Conjugation: Metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion. However, in some cases, conjugation, particularly O-acetylation by N-acetyltransferases (NATs), can further activate N-hydroxy metabolites into highly reactive species that readily bind to DNA.[12][14]

The causality is clear: the parent DMA molecule is less of a concern than the reactive intermediates generated by the body's own metabolic machinery. This is why genotoxicity assays for these compounds often require an external metabolic activation system (e.g., S9 fraction) to replicate in vivo conditions.[13][15]

Caption: Metabolic activation pathways of N,N-Dimethylaniline.

Core Mechanisms of Toxicity

The toxic effects of dimethylaniline derivatives are diverse, stemming directly from the bioactivation pathways described above. The primary concerns for researchers and developers are hematotoxicity, genotoxicity, and carcinogenicity.

Hematotoxicity: Methemoglobinemia

The most immediate and prominent toxic effect of acute exposure to DMA and its metabolites (particularly aniline) is methemoglobinemia.[1][10][16]

Causality: The N-hydroxylated metabolites are potent oxidizing agents. They enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered hemoglobin, known as methemoglobin, is incapable of binding and transporting oxygen. The resulting functional anemia leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, CNS depression and death.[7][16] This is a direct, non-stochastic effect driven by a clear biochemical mechanism.

Genotoxicity and Carcinogenicity

Several dimethylaniline derivatives are classified as suspected or known carcinogens.[12][17][18] The carcinogenicity is directly linked to their ability to cause genetic damage (genotoxicity).

Causality: The primary mechanism is the formation of covalent DNA adducts by the "ultimate carcinogen" metabolites, such as reactive acetoxy or sulfoxy esters.[12][14] These adducts can lead to mutations during DNA replication if not repaired. A secondary, but significant, mechanism involves the generation of reactive oxygen species (ROS) during the redox cycling of aminophenol and quinone imine metabolites.[13] This oxidative stress can cause DNA strand breaks and oxidative damage to DNA bases (e.g., formation of 8-oxo-dG).[13][14] The culmination of these genetic insults—mutations and chromosomal aberrations—can initiate the process of carcinogenesis.[1][2][13]

Caption: Proposed mechanism of Dimethylaniline-induced genotoxicity.

Safety and Risk Assessment Framework

A robust safety assessment for any new DMA derivative is a multi-tiered process, integrating data on exposure, intrinsic hazard, and dose-response relationships.

Regulatory Exposure Limits

For the parent compound, N,N-Dimethylaniline, several occupational health agencies have established exposure limits to protect workers. These values provide a critical benchmark for risk assessment in industrial settings.

| Regulatory Body | Limit Type | Value (ppm) | Value (mg/m³) | Notation |

| OSHA (USA) [16][19] | PEL (TWA) | 5 | 25 | Skin |

| ACGIH (USA) [16][19][20] | TLV (TWA) | 5 | 25 | Skin |

| ACGIH (USA) [16][19][20] | STEL | 10 | 50 | Skin |

| NIOSH (USA) [16] | REL (TWA) | 5 | 25 | Skin |

| NIOSH (USA) [16] | STEL | 10 | 50 | Skin |

| NIOSH (USA) [16] | IDLH | 100 | - | - |

-

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute); IDLH: Immediately Dangerous to Life or Health; Skin: Indicates potential for significant absorption through the skin.

Toxicological Testing Strategies

The transition from in vivo to in vitro testing methods is a key trend in modern toxicology, aimed at reducing animal use while increasing throughput and mechanistic understanding.[21][22][23] A typical testing workflow for a new DMA derivative would follow a tiered approach.

Caption: Tiered toxicological testing workflow for DMA derivatives.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of toxicological data hinges on the robustness of the experimental protocols. The following are condensed, best-practice methodologies for foundational assays.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: This in vitro assay assesses mutagenic potential by measuring a chemical's ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2][24] The inclusion of a liver S9 fraction is critical to detect mutagens that require metabolic activation, like DMA derivatives.

Methodology:

-

Strain Selection: Utilize a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Prepare two sets of experiments for each dose: one with and one without an Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction (co-supplemented with NADP and glucose-6-phosphate).

-

Dose-Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at varying concentrations), and 0.5 mL of the S9 mix or buffer. b. Incubate briefly at 37°C. c. Add 2.0 mL of top agar (containing a trace amount of histidine to allow for a few cell divisions) and vortex gently. d. Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring & Validation: a. Count the number of revertant colonies (his⁺) on each plate. b. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate observed in the vehicle control. c. The system is self-validating through the use of negative (vehicle) and positive controls (known mutagens like 2-aminoanthracene with S9, and sodium azide without S9) which must yield results within historical control limits.

Protocol 2: In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage by identifying micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2][24]

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).

-

Exposure: Treat the cells with at least three concentrations of the test article, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include vehicle and positive controls.

-

Recovery: After exposure, wash the cells and re-culture them in fresh medium.

-

Cytokinesis Block: Add cytochalasin B to the cultures. This inhibits cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This step is crucial as it ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Harvesting and Staining: Harvest the cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths post-treatment. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring & Validation: a. Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. b. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. c. Cytotoxicity is concurrently measured using the Cytokinesis-Block Proliferation Index (CBPI). The highest concentration scored should not exhibit more than 55±5% cytotoxicity. d. The assay is validated by the appropriate responses of the negative and positive controls (e.g., mitomycin-C without S9, cyclophosphamide with S9).

Conclusion and Future Directions

The toxicological profile of dimethylaniline derivatives is characterized by a strong dependence on metabolic bioactivation. The primary hazards—methemoglobinemia, genotoxicity, and carcinogenicity—are driven by N-oxidized metabolites and subsequent reactive species that damage hemoglobin and DNA. A tiered, mechanistically informed testing strategy, beginning with robust in vitro assays like the Ames and micronucleus tests, is essential for the effective safety assessment and risk management of these industrially vital chemicals. Future research should continue to focus on developing high-throughput in vitro models that can more accurately predict human metabolic pathways and on building quantitative structure-activity relationship (QSAR) models to forecast the toxic potential of novel derivatives before they are synthesized.

References

-

N,N-Dimethylaniline - IDLH | NIOSH - CDC . Source: Centers for Disease Control and Prevention. [Link]

-

The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations . Source: PubMed. [Link]

-

Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC . Source: National Center for Biotechnology Information. [Link]

-

Mechanisms of toxicity and carcinogenicity of three alkylanilines - DSpace@MIT . Source: MIT DSpace. [Link]

-

Understanding In Vitro and In Vivo Toxicology Testing for Chemicals . Source: ChemSafetyPro.COM. [Link]

-

N,N-Dimethylaniline | C8H11N | CID 949 - PubChem . Source: National Center for Biotechnology Information. [Link]

-

N,N-Dimethylaniline | EPA . Source: United States Environmental Protection Agency. [Link]

-

DIMETHYLANILINE - Ataman Kimya . Source: Ataman Kimya. [Link]

-

Toxicity Assessment of Industrial Chemicals and Airborne Contaminants: Transition from In Vivo to In Vitro Test Methods: A Review . Source: Taylor & Francis Online. [Link]

-

2,6-DIMETHYLANILINE (2,6-XYLIDINE) - IARC Monographs . Source: National Center for Biotechnology Information. [Link]

-

Dimethylaniline - Wikipedia . Source: Wikipedia. [Link]

-

Genotoxicity of aniline derivatives in various short-term tests . Source: PubMed. [Link]

-

Aromatic Amines Group - information sheet . Source: Canada.ca. [Link]

-

In Vitro Toxicology Screening Services . Source: Intertek. [Link]

-

Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC . Source: National Center for Biotechnology Information. [Link]

-

N,N-Dimethylaniline (IARC Summary & Evaluation, Volume 57, 1993) . Source: Inchem.org. [Link]

-

Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline . Source: Semantic Scholar. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Source: ACS Publications. [Link]

-

Probabilistic health risk assessment of primary aromatic amines in polyamide cooking utensils in China by Monte Carlo simulation . Source: PubMed. [Link]

-

Risk assessment of a cohort exposed to aromatic amines. Initial results. Source: CDC Stacks. [Link]

-

N,N-DIMETHYLANILINE AR - Loba Chemie . Source: Loba Chemie. [Link]

-

Dimethyl aniline or N,N-Dimethylaniline Manufacturers, with SDS . Source: Fracturing Chemicals. [Link]

-

Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos . Source: MDPI. [Link]

-

Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF . Source: ResearchGate. [Link]

-

Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment . Source: Australian Government Department of Health and Aged Care. [Link]

-

Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC . Source: National Center for Biotechnology Information. [Link]

-

In vitro toxicology - Wikipedia . Source: Wikipedia. [Link]

-

N, N-Dimethyl aniline | NMPPDB . Source: NMPPDB. [Link]

-

n n dimethylacetamide – Knowledge and References . Source: Taylor & Francis Online. [Link]

-

N,N-Dimethylaniline -Msds, Synthesis, Patents, Suppliers, Company Profiles, Safety, Market, Report, Products, Study . Source: Primaryinfo.com. [Link]

-

N,N-Dimethylanilin... - SAFETY DATA SHEET . Source: PENTA s.r.o. [Link]

-

NDA 20-954 - DMA . Source: U.S. Food and Drug Administration. [Link]

-

DMA effects on mouse biochemical parameters a . Source: ResearchGate. [Link]

-

Role of metabolism in arsenic toxicity . Source: PubMed. [Link]

-

Safety Data Sheet: N,N-dimethylaniline . Source: Carl ROTH. [Link]

Sources

- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lobachemie.com [lobachemie.com]

- 7. epa.gov [epa.gov]

- 8. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 10. N,N-Dimethylaniline (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 11. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]

- 12. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]

- 13. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. d-nb.info [d-nb.info]

- 16. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 17. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dimethyl aniline or N,N-Dimethylaniline Manufacturers, with SDS [mubychem.com]

- 20. fishersci.com [fishersci.com]

- 21. chemsafetypro.com [chemsafetypro.com]

- 22. tandfonline.com [tandfonline.com]

- 23. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Physicochemical Characterization of 2-Methoxy-4,5-dimethylaniline: A Technical Guide

This guide serves as a definitive technical reference for the physicochemical characterization of 2-Methoxy-4,5-dimethylaniline , a specialized intermediate used in pharmaceutical synthesis and fine chemical manufacturing.

Executive Summary

Accurate thermodynamic data for 2-Methoxy-4,5-dimethylaniline (CAS 18087-12-2) is critical for process scale-up and quality control. As an electron-rich aniline derivative, this compound exhibits significant sensitivity to oxidation, making the precise determination of its melting and boiling points dependent on rigorous sample preparation and handling under inert atmospheres. This guide synthesizes experimental data with validated protocols for measurement and purification.

Chemical Identity & Structural Analysis

Before establishing physical constants, the molecular identity must be unequivocally defined to distinguish this compound from its isomers (e.g., p-Cresidine).

| Parameter | Data |

| Chemical Name | 2-Methoxy-4,5-dimethylaniline |

| Synonyms | 4,5-Dimethyl-o-anisidine; Benzenamine, 2-methoxy-4,5-dimethyl- |

| CAS Registry Number | 18087-12-2 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| SMILES | COc1cc(C)c(C)cc1N |

| Appearance | Off-white to brownish crystalline solid (oxidizes upon air exposure) |

Thermodynamic Properties (Core Data)

The following values represent the standard experimental baselines for high-purity (>98%) samples.

Melting Point and Boiling Point Data

| Property | Value / Range | Conditions | Notes |

| Melting Point (MP) | 83 °C | Atmospheric Pressure | Sharp melting range indicates high purity. Depression of MP observed in oxidized samples. |

| Boiling Point (BP) | 136 °C | 15 Torr (Vacuum) | Critical: Do not attempt distillation at 760 mmHg due to risk of thermal decomposition and polymerization. |

| Predicted Density | 1.019 g/cm³ | 20 °C | Theoretical value based on group contribution methods. |

Technical Insight: The melting point of 83 °C places this compound in a higher thermal stability class than its isomer p-cresidine (MP ~52 °C). This increase is attributed to the steric bulk and symmetry provided by the vicinal dimethyl substitution pattern, which enhances crystal lattice energy.

Experimental Determination Methodologies

To replicate these values, researchers must employ protocols that mitigate the compound's lability.

Melting Point Determination Protocol (Capillary Method)

Objective: Determine phase transition temperature while minimizing oxidative degradation.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.

-

Grind a small quantity (approx. 5 mg) into a fine powder in an inert atmosphere (glove box preferred).

-

Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

-

-

Instrument Setup:

-

Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

-

Start Temperature: 70 °C.

-

Ramp Rate: 1 °C/min.

-

-

Observation:

-

Record Onset Temperature (first visible liquid droplet).

-

Record Clear Point (complete liquefaction).

-

Acceptance Criteria: Range should not exceed 2 °C (e.g., 82.5 – 84.0 °C).

-

Boiling Point Determination (Vacuum Distillation)

Objective: Purify and characterize the liquid phase without thermal decomposition.

-

System Setup: Short-path distillation apparatus with a high-vacuum manifold.

-

Pressure Control: Stabilize vacuum at 15 Torr (mmHg) .

-

Heating: Use an oil bath with magnetic stirring.

-

Collection:

-

Discard the first 5% (forerun) containing solvent residuals.

-

Collect the main fraction at vapor temperature 136 °C .

-

Safety Note: Ensure the system is flushed with Nitrogen upon breaking vacuum to prevent rapid oxidation of the hot distillate.

-

Synthesis & Purification Logic

The physical properties are often determined immediately following synthesis to validate the product. A common route involves the hydrogenation of 4,5-dimethyl-2-nitroanisole.

Process Workflow Visualization

The following diagram illustrates the critical path from synthesis to physical property validation, highlighting the purification steps necessary to achieve the reported MP of 83 °C.

Figure 1: Synthesis and purification workflow ensuring high-purity isolation for accurate property measurement.

Applications & Relevance

Understanding the melting and boiling points of 2-Methoxy-4,5-dimethylaniline is essential for:

-

Process Safety: The boiling point under vacuum dictates the maximum safe operating temperature during solvent stripping.

-

Solid-State Handling: The melting point (83 °C) allows for solid handling at room temperature, but the proximity to common process temperatures (e.g., 60-70 °C drying ovens) requires careful thermal management to avoid sintering.

-

Storage: Due to its electron-rich nature, the compound should be stored below 25 °C under Argon to maintain the integrity of the physical form.

References

-

Yoo, S. E., et al. (2000). Piperazine derivatives and process for the preparation thereof. U.S. Patent No. 6,028,195.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved from [Link]

Sources

Literature review on 2-Methoxy-4,5-dimethylaniline applications

The following technical guide details the chemical profile, synthesis, and industrial applications of 2-Methoxy-4,5-dimethylaniline , a specialized aromatic amine intermediate.

CAS: 18087-12-2 | Formula: C₉H₁₃NO | MW: 151.21 g/mol Synonyms: 4,5-Dimethyl-o-anisidine; 2-Amino-4,5-dimethylanisole[1]

Executive Summary

2-Methoxy-4,5-dimethylaniline is a fine chemical intermediate belonging to the class of polysubstituted anilines.[1] Its unique substitution pattern—combining an electron-donating methoxy group (ortho to the amine) with two methyl groups—makes it a highly reactive nucleophile and a valuable "diazo component" in organic synthesis.[1] It is primarily utilized in the development of piperazine-based antihistamines and as a chromophore modulator in azo dye manufacturing .[1]

Chemical Profile & Reactivity

The compound features a benzene ring activated by three electron-donating groups (EDGs).[1] The amino group (-NH₂) directs electrophilic aromatic substitution to the ortho and para positions, but the presence of the methoxy (-OCH₃) and methyl (-CH₃) groups creates a specific steric and electronic environment that favors specific coupling reactions.[1]

| Property | Data |

| Appearance | Off-white to pale brown solid or crystalline powder |

| Melting Point | 87–89 °C (Typical for HCl salt: 215–220 °C) |

| Solubility | Soluble in Ethanol, DMSO, DCM; Slightly soluble in water |

| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated via substituent effects) |

| Reactivity Class | Electron-rich Aniline; Prone to oxidation and diazotization |

Structural Reactivity Analysis[1][2]

-

Amino Group (-NH₂): The primary site for diazotization (forming diazonium salts) or N-alkylation (forming secondary/tertiary amines).[1]

-

Methoxy Group (-OCH₃): Acts as a strong auxochrome in dye synthesis, causing a bathochromic shift (red-shift) in absorption spectra compared to non-methoxylated analogs.[1]

-

Methyl Groups (-CH₃): Provide lipophilicity, enhancing the solubility of resulting dyes or drugs in organic matrices (e.g., polymers or lipid bilayers).[1][2]

Industrial Synthesis Workflow

The industrial production of 2-Methoxy-4,5-dimethylaniline typically proceeds via the nitration of 3,4-dimethylanisole followed by selective reduction.[1] Purity control is critical to remove the unwanted isomer (2-methoxy-5,6-dimethylaniline).[1]

Synthesis Pathway[1][3]

-

Precursor: 3,4-Dimethylanisole.[1]

-

Nitration: Reaction with HNO₃/H₂SO₄ yields 2-nitro-4,5-dimethylanisole.[1]

-

Purification: Fractional crystallization to remove isomers.[1][2]

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.[1]

Figure 1: Industrial synthesis workflow from 3,4-dimethylanisole.

Pharmaceutical Applications

The most documented pharmaceutical application of 2-Methoxy-4,5-dimethylaniline is as a key building block for piperazine derivatives , specifically in the synthesis of systemic antihistamines and potential antipsychotic agents.[1]

Mechanism: Construction of the Aryl-Piperazine Scaffold

The aniline moiety serves as the anchor for the aryl-piperazine pharmacophore.[1] This structure is ubiquitous in serotonin (5-HT) and dopamine receptor ligands.[1]

Protocol Summary (Based on US Patent 6,028,195):

-

Reagent Preparation: 2-Methoxy-4,5-dimethylaniline is dissolved in a solvent (e.g., chlorobenzene or toluene).[1]

-

Cyclization: The aniline is reacted with bis(2-chloroethyl)amine hydrochloride (or a similar alkylating agent) under reflux conditions.[1]

-

Base Catalysis: A base (e.g., K₂CO₃) acts as an acid scavenger to facilitate the formation of the piperazine ring.[1][2]

-

Result: Formation of 1-(2-methoxy-4,5-dimethylphenyl)piperazine , a core intermediate for further derivatization into active pharmaceutical ingredients (APIs).[1]

Figure 2: Synthesis of aryl-piperazine pharmacophores from 2-Methoxy-4,5-dimethylaniline.

Applications in Azo Pigments & Dyes

In the colorant industry, 2-Methoxy-4,5-dimethylaniline acts as a specialized Diazo Component .[1] Its specific substitution pattern offers distinct advantages over simpler anilines like o-anisidine or p-toluidine.[1]

Role as a Chromophore Modulator[1][2]

-

Bathochromic Shift: The electron-donating methoxy group at the ortho position pushes the absorption maximum of the final dye toward longer wavelengths (yellow

orange).[1] -

Fastness Properties: The two methyl groups increase the molecular weight and hydrophobicity, improving the pigment's resistance to solvent bleeding and migration in plastics.[1][2]

General Diazo Protocol

-

Diazotization:

-

Coupling:

Safety & Handling (SDS Summary)

As an aromatic amine, 2-Methoxy-4,5-dimethylaniline requires strict safety protocols.[1]

-

Hazards: Toxic if swallowed, in contact with skin, or inhaled.[2] Suspected Carcinogen (Category 2) and Mutagen (Category 2) due to aniline structure.[1][2]

-

Specific Target Organ Toxicity: Blood (Methemoglobinemia).[1][2] Absorption through skin is a primary risk.[1][2]

-

PPE: Nitrile gloves (double-gloved recommended), P3 respirator or fume hood, and chemical safety goggles.[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening) over time.[1][2]

References

-

PubChem. (n.d.).[1][2][3] 2-Methoxy-4,5-dimethylaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

-

Cho, E. H., et al. (2000).[1][2] Piperazine derivatives and process for the preparation thereof. U.S. Patent No.[1] 6,028,195.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2] Retrieved from

-

Hunger, K., & Herbst, W. (2004).[1][2] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (General reference for Azo pigment chemistry mechanisms).

Sources

A Comparative Analysis of 2-Methoxy-4,5-dimethylaniline and o-Anisidine: Structure, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 2-Methoxy-4,5-dimethylaniline and its structural analog, o-anisidine (2-methoxyaniline). While both are aromatic amines crucial to synthetic chemistry, the addition of two methyl groups to the aniline ring in 2-Methoxy-4,5-dimethylaniline introduces significant changes in physicochemical properties, reactivity, and potential applications. This document delves into these differences, offering field-proven insights into their synthesis, spectral differentiation, safety considerations, and the strategic rationale for their use in research and development. The primary objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively select and utilize these building blocks in complex synthetic workflows.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in modern chemistry, serving as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as dyes and polymers. The strategic placement of substituents on the aniline ring allows for precise modulation of a molecule's electronic, steric, and pharmacokinetic properties.

-

o-Anisidine (2-methoxyaniline) is a widely utilized commodity chemical, valued for its role as an intermediate in the production of azo dyes and various pharmaceutical agents.[1][2] Its chemical behavior is well-documented, making it a reliable building block in established synthetic routes.

-

2-Methoxy-4,5-dimethylaniline represents a more specialized, structurally complex analog. The introduction of two methyl groups onto the benzene ring fundamentally alters its properties compared to o-anisidine. These modifications, while seemingly minor, have profound implications for reactivity, directing effects in electrophilic aromatic substitution, and the biological activity of downstream products.

This guide will systematically dissect the differences between these two compounds, moving from fundamental molecular properties to practical considerations in the laboratory.

Part 1: Fundamental Molecular and Physicochemical Properties

The most apparent distinction lies in their molecular structure, which in turn dictates their physical and chemical properties.

Comparative Chemical Structures

The core difference is the presence of two electron-donating methyl groups at the C4 and C5 positions of 2-Methoxy-4,5-dimethylaniline.

Caption: Chemical structures of o-Anisidine and 2-Methoxy-4,5-dimethylaniline.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of both compounds, highlighting the impact of the additional methyl groups.

| Property | o-Anisidine | 2-Methoxy-4,5-dimethylaniline | Rationale for Difference |

| CAS Number | 90-04-0[3] | 40305-61-1 | Unique identifier for distinct chemical structures. |

| Molecular Formula | C₇H₉NO[3] | C₉H₁₃NO[4] | Addition of two CH₂ groups. |

| Molecular Weight | 123.15 g/mol [5] | 151.21 g/mol [4] | Increased mass from the two methyl groups. |

| Appearance | Yellowish liquid[3] | Data not widely available; likely a solid or higher boiling liquid. | Increased molecular weight and symmetry often lead to a higher melting point. |

| Melting Point | 6.2 °C[3] | No data available | Expected to be significantly higher due to increased molecular weight and planarity. |

| Boiling Point | 224 °C[3] | No data available | Expected to be higher due to increased van der Waals forces. |

| Solubility | Slightly soluble in water; soluble in organic solvents.[5] | Expected to have lower water solubility and good organic solvent solubility. | The addition of two nonpolar methyl groups increases hydrophobicity. |

| pKa | 4.53[2] | Expected to be slightly higher. | The electron-donating methyl groups increase the electron density on the nitrogen atom, enhancing its basicity. |

Part 2: Synthesis and Comparative Reactivity

The synthetic routes and resulting chemical reactivity diverge significantly due to the electronic and steric influences of the methyl substituents.

Synthesis Overview

-

o-Anisidine: The most common commercial synthesis involves the reduction of o-nitroanisole.[1] This is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like iron in acidic media.[5]

Causality of Reactivity Differences

The two methyl groups in 2-Methoxy-4,5-dimethylaniline are the primary drivers of its distinct reactivity profile compared to o-anisidine.

-

Electronic Effects: Methyl groups are electron-donating groups (EDGs) through induction and hyperconjugation. Their presence, in addition to the already activating amino (-NH₂) and methoxy (-OCH₃) groups, makes the aromatic ring of 2-Methoxy-4,5-dimethylaniline highly electron-rich . This has two major consequences:

-

Increased Basicity/Nucleophilicity: The nitrogen atom of the amino group is more basic and nucleophilic because the EDGs "push" electron density into the ring and onto the amine.

-

Enhanced Reactivity in Electrophilic Aromatic Substitution (EAS): The molecule is significantly more activated towards EAS reactions (e.g., halogenation, acylation) than o-anisidine. The substitution will occur at the remaining open position on the ring (C6), directed by the powerful ortho, para-directing amino and methoxy groups.

-

-

Steric Effects: The methyl group at C4 introduces minor steric hindrance for reactions involving the adjacent amino group at C5, although this effect is generally less pronounced than the overwhelming electronic activation.

Part 3: Applications and Strategic Selection in Drug Development

The choice between these two building blocks is dictated by the specific goals of the synthesis.

-

o-Anisidine: Its primary application is as an intermediate in the large-scale manufacturing of dyes and pigments, where it is a precursor to various azo colorants.[6] It is also used in the synthesis of guaiacol and vanillin and serves as a building block for some pharmaceuticals.[2]

-

2-Methoxy-4,5-dimethylaniline: This compound is not a bulk chemical but rather a specialized building block for fine chemical and pharmaceutical synthesis. A medicinal chemist would select this scaffold for several strategic reasons:

-

Structure-Activity Relationship (SAR) Studies: To probe the effect of methyl groups in a specific region of a drug candidate, which can influence binding to a biological target.

-

Modulating Lipophilicity: Adding methyl groups increases a molecule's lipophilicity (LogP), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Blocking Metabolic Hotspots: Aromatic C-H bonds can be sites of metabolic oxidation by cytochrome P450 enzymes. Introducing a methyl group can block this "metabolic hotspot," potentially increasing the drug's half-life.

-

Part 4: Analytical Differentiation Workflow

Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques. The primary differences will be observed in their mass spectra and NMR spectra.

Mandatory Visualization: Analytical Workflow

Caption: A logical workflow for the analytical differentiation of the two compounds.

Step-by-Step Experimental Protocol for Differentiation

-

Sample Preparation: Dissolve approximately 5-10 mg of the unknown sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

-

Mass Spectrometry:

-

Inject the sample into a GC-MS or LC-MS system.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: o-Anisidine will show a molecular ion peak (M⁺) at m/z = 123.1. 2-Methoxy-4,5-dimethylaniline will show a molecular ion peak at m/z = 151.2. This 28-unit mass difference is definitive.

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Result for o-Anisidine: A complex multiplet pattern in the aromatic region (~6.7-6.9 ppm) corresponding to four protons, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amine protons (~3.6 ppm).

-

Expected Result for 2-Methoxy-4,5-dimethylaniline: Two singlets in the aromatic region (each integrating to 1H), a singlet for the methoxy group, a broad singlet for the amine protons, and two distinct singlets in the aliphatic region (~2.1-2.2 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups.

-

Part 5: Safety and Toxicology

A critical point of differentiation is the toxicological profile. While data for the dimethylated analog is scarce, the known hazards of o-anisidine demand that both be handled with extreme caution.

| Hazard Information | o-Anisidine | 2-Methoxy-4,5-dimethylaniline |

| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer).[7][8] | No specific GHS classification is widely available. However, based on its structure, it should be handled as a substance with potential for high toxicity and carcinogenicity . |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans.[3][9] | Unknown, but should be treated as a potential carcinogen due to its structural similarity to a known carcinogen. |

| Primary Health Effects | Can cause methemoglobinemia (a blood disorder), skin irritation, and vertigo upon exposure.[10] Chronic exposure has been linked to urinary bladder tumors in animal studies.[9][10] | Unknown. Assume similar or greater health risks as o-anisidine. |